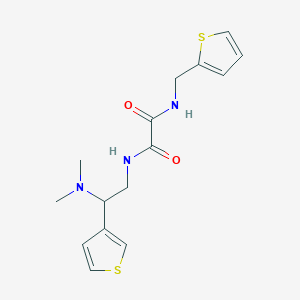

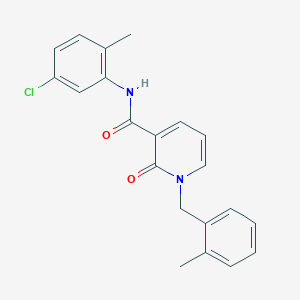

![molecular formula C19H13Cl2N3O B2644156 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 339010-03-6](/img/structure/B2644156.png)

1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” is a chemical compound . It belongs to the family of imidazo[4,5-b]pyridine derivatives.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been studied extensively . A new environmentally-benign, convenient, and facile methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine was elaborated by Kale et al .Molecular Structure Analysis

The molecular structure of “1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” is complex, with multiple functional groups . It includes a dichlorobenzyl group, an oxy group, a phenyl group, and an imidazo[4,5-b]pyridine group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen

Synthesis of Imidazo[4,5-b]pyridine Derivatives The synthesis of derivatives involving the imidazo[4,5-b]pyridine structure has been a subject of research, particularly for creating compounds with varied functional properties. For instance, the synthesis of imidazo[1,5-a]pyridines through denitrogenative transannulation of pyridotriazoles with nitriles has been reported, showcasing the versatility of this compound in organic synthesis (Joshi et al., 2016). Moreover, one-pot synthesis techniques have been developed to create 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are characterized by their significant Stokes' shift, indicating their potential in material science and photophysical applications (Volpi et al., 2017).

Chemical Reactivity and Modifications The reactivity of the imidazo[4,5-b]pyridine framework can vary significantly with subtle changes in its structure. For instance, unsubstituted imidazo[4, 5-c]pyridine does not react with halogens under certain conditions, but the introduction of an oxo group can activate the system, leading to halogenation. This indicates the potential for selective chemical modifications to attain desired properties or reactivity (Yutilov & Svertilova, 1994).

Biological Activity and Applications Compounds based on the imidazo[4,5-b]pyridine structure have shown a range of biological activities, making them potential candidates for pharmaceutical development. For instance, imidazo[1,2-a]pyridine-based compounds have shown promise in treatments related to heart and circulatory failures, and many are under development for various pharmaceutical uses. Their potential as inhibitors for enzymes like AChE and BChE has been studied, indicating their relevance in treating related disorders (Kwong et al., 2019).

Eigenschaften

IUPAC Name |

1-[(2,4-dichlorophenyl)methoxy]-2-phenylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2N3O/c20-15-9-8-14(16(21)11-15)12-25-24-17-7-4-10-22-18(17)23-19(24)13-5-2-1-3-6-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNDKLXQELUYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2644080.png)

![3-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2644084.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-cyclopentyl-N-methylacetamide](/img/structure/B2644087.png)

![tert-butyl (1'R,2R,5'S)-6',6'-dimethyl-4-oxospiro[azetidine-2,2'-bicyclo[3.1.1]heptane]-1-carboxylate](/img/structure/B2644091.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2644092.png)

![1-(2,4-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644093.png)

![N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2644096.png)